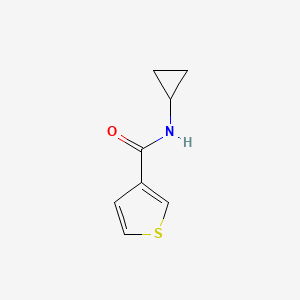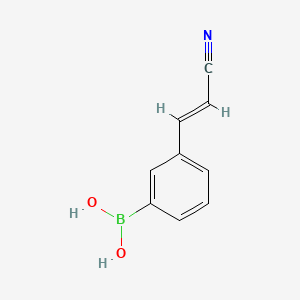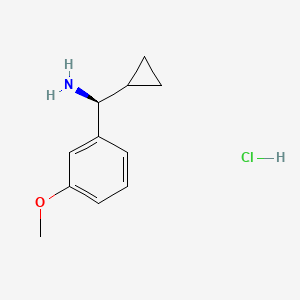
2',3'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
Descripción general
Descripción
“2’,3’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone” is a chemical compound with the molecular formula C18H26O5 . It is a derivative of butyrophenone, which is a type of phenyl ketone . The compound contains a 1,3-dioxane ring, which is a type of acetal, a functional group that features two alkoxy groups attached to the same carbon .
Molecular Structure Analysis
The molecular structure of “2’,3’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone” consists of a butyrophenone core with two methoxy groups attached to the phenyl ring and a 1,3-dioxane ring attached to the butyl chain . The 1,3-dioxane ring is a six-membered ring containing two oxygen atoms and four carbon atoms .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Regioselective Metalation : The regioselective lithiation of similar compounds, like 2-(1,3-Dioxan-2-yl)-3-methyl-4- and 2-chloro-3,4-dimethyl-5-pivaloylaminopyridines, leads to the synthesis of naphthyridines. This demonstrates the potential of such compounds in regioselective metalation and cyclization reactions (Straub, 1993).
Photovoltaic Applications : Derivatives of 1,3-dioxan compounds have been synthesized and tested as active materials in photovoltaic cells, indicating their potential in renewable energy technologies (Jørgensen & Krebs, 2005).
Crystal Structure Analysis : The synthesis and crystal structure analysis of 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3-dioxan-5-yl}pyridinium ylide offer insights into the structural aspects of similar dioxane derivatives (Kuhn, Al-Sheikh, & Steimann, 2003).
Chemical Reactions and Processes
Anti-Inflammatory Drug Development : The synthesis of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids and their evaluation as potential anti-inflammatory agents highlight the significance of these compounds in drug development (Li et al., 2008).
Ring-Opening Reactions : Studies on ring-opening reactions of related compounds, such as 2,5-dimethoxy-3-thienyl-lithium, provide valuable information on the reactivity and potential applications in organic synthesis (Hallberg, Frejd, & Gronowitz, 1980).
Ligand Synthesis for Metal Complexes : The synthesis of chiral non-racemic O/N/O donor ligands, including those with 1,3-dioxan structures, for tricarbonylrhenium(I) halide complexes illustrates the utility in coordination chemistry (Heard et al., 2003).
Mecanismo De Acción
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes . .
Biochemical Pathways
The compound is known to undergo a [4+2] cycloaddition reaction with dienophiles to give functionalized cyclohexene derivatives . These derivatives can potentially affect various biochemical pathways, but further studies are required to identify the specific pathways and their downstream effects.
Result of Action
Preliminary studies suggest that the compound’s cycloaddition products could be transformed into potentially useful intermediates for biologically important materials . .
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-18(2)11-22-16(23-12-18)10-6-8-14(19)13-7-5-9-15(20-3)17(13)21-4/h5,7,9,16H,6,8,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLBIYSNVTUGFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=C(C(=CC=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646014 | |
| Record name | 1-(2,3-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | |
CAS RN |
898756-01-9 | |
| Record name | 1-(2,3-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















